molecular formula C23H27N3O2 B6447671 7-methoxy-3-{[1-(2-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2549064-17-5

7-methoxy-3-{[1-(2-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6447671
CAS No.: 2549064-17-5
M. Wt: 377.5 g/mol
InChI Key: QMMUSABQQGKRGS-UHFFFAOYSA-N
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Description

7-Methoxy-3-{[1-(2-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a dihydroquinazolin-4-one core substituted with a methoxy group at position 7 and a piperidine ring at position 2. This structural motif is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors or enzymes like kinases .

Properties

IUPAC Name

7-methoxy-3-[[1-(2-phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-28-20-7-8-21-22(15-20)24-17-26(23(21)27)16-19-10-13-25(14-11-19)12-9-18-5-3-2-4-6-18/h2-8,15,17,19H,9-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMUSABQQGKRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives: Compounds such as those in and replace the dihydroquinazolin-4-one core with a pyrido[3,4-d]pyrimidin-4(3H)-one system.
  • Dihydroquinazolin-4-one Derivatives :
    The target compound shares its core with 7-methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one (), which substitutes the phenylethyl group with a methoxymethyl-thiadiazole group. This modification reduces lipophilicity (logP) but may improve metabolic stability due to the polar thiadiazole moiety .

Substituent Analysis

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituent at Piperidine Molecular Weight Key Properties
Target Compound Dihydroquinazolin-4-one 2-Phenylethyl ~423.5* High lipophilicity; CNS penetration
7-Methoxy-3-[(piperidin-4-yl)methyl]-dihydroquinazolin-4-one () Dihydroquinazolin-4-one Unsubstituted piperidine ~335.4 Lower MW; higher solubility
Pyrido[3,4-d]pyrimidin-4(3H)-one derivative () Pyrido-pyrimidinone 3,4-Dichlorobenzyl ~595.5 Bulky substituent; potential kinase inhibition
Thiadiazole-substituted derivative () Dihydroquinazolin-4-one Methoxymethyl-thiadiazole 401.48 Moderate logP; metabolic stability

*Calculated based on molecular formula.

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